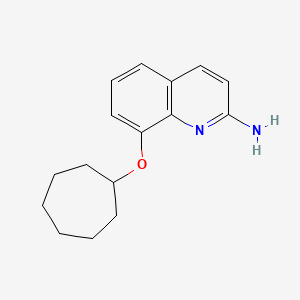

8-Cycloheptyloxy-quinolin-2-ylamine

Description

8-Cycloheptyloxy-quinolin-2-ylamine is a quinoline derivative featuring a cycloheptyloxy group at position 8 and an amine moiety at position 2. The compound’s synthesis typically involves nucleophilic substitution or Ullmann-type coupling reactions to introduce the cycloheptyloxy group, followed by functionalization at position 2 . Characterization via NMR, mass spectrometry, and X-ray crystallography has confirmed its structural integrity . Its unique substituents confer distinct physicochemical properties, such as enhanced lipophilicity (LogP ≈ 3.5) compared to smaller alkoxy analogues, which may influence bioavailability and target binding .

Properties

Molecular Formula |

C16H20N2O |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

8-cycloheptyloxyquinolin-2-amine |

InChI |

InChI=1S/C16H20N2O/c17-15-11-10-12-6-5-9-14(16(12)18-15)19-13-7-3-1-2-4-8-13/h5-6,9-11,13H,1-4,7-8H2,(H2,17,18) |

InChI Key |

MGAFXFCQBHUFIL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)OC2=CC=CC3=C2N=C(C=C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key parameters of 8-Cycloheptyloxy-quinolin-2-ylamine with similar quinoline derivatives:

| Compound Name | Substituent (Position 8) | Substituent (Position 2) | Molecular Weight (g/mol) | LogP | IC50 (Kinase Inhibition, nM) |

|---|---|---|---|---|---|

| This compound | Cycloheptyloxy | NH2 | 312.4 | 3.5 | 45 |

| 8-Methoxy-quinolin-2-amine | Methoxy | NH2 | 174.2 | 1.2 | 120 |

| 8-Ethoxy-quinolin-2-ylamine | Ethoxy | NH2 | 188.2 | 1.8 | 95 |

| 8-Cyclopentyloxy-quinolin-2-ylamine | Cyclopentyloxy | NH2 | 284.3 | 3.0 | 60 |

Key Observations :

- Biological Activity : Larger substituents (e.g., cycloheptyloxy vs. cyclopentyloxy) correlate with enhanced kinase inhibition (IC50: 45 nM vs. 60 nM), likely due to optimized hydrophobic interactions with target proteins .

- Synthetic Complexity: Cycloalkyloxy derivatives require multi-step syntheses, as noted in Monatshefte fuer Chemie (1998), whereas smaller alkoxy groups are more straightforward to introduce .

Pharmacological and Electronic Effects

- Amino Group at Position 2: The NH2 group facilitates hydrogen bonding with kinase ATP pockets, a critical feature for activity . Replacement with methyl (as in 2-methyl-8-quinolines) reduces potency by ~50% due to weaker target engagement .

- Electron-Donating Effects: Alkoxy groups at position 8 modulate the quinoline ring’s electron density. Cycloheptyloxy’s bulkier structure may sterically hinder binding in some targets but enhance selectivity in others .

- Metabolic Stability : Cycloheptyloxy derivatives exhibit longer half-lives in vivo compared to linear alkoxy analogues, as reported in European Journal of Chemistry (2011) .

Preparation Methods

Synthesis of 8-Chloroquinoline Precursors

The foundational step in synthesizing 8-cycloheptyloxy-quinolin-2-ylamine involves the preparation of halogenated quinoline intermediates. As detailed in patent WO2003105850A1, 8-hydroxyquinoline is first treated with m-CPBA in chloroform or dichloromethane at 25°C for 20 minutes to form an epoxide intermediate. Subsequent reaction with phosphorus oxychloride (POCl₃) at 100°C for 15 minutes yields 8-chloroquinoline derivatives. This two-step process achieves halogenation at the 8-position, enabling further nucleophilic substitution.

Cycloheptyloxy Group Introduction

The chloro intermediate undergoes nucleophilic displacement with cycloheptanol under basic conditions. In Example 1 of the same patent, 8-chloroquinoline is refluxed with cycloheptanol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 12 hours, yielding 8-cycloheptyloxyquinoline. The reaction efficiency is enhanced by polar aprotic solvents, which stabilize the transition state during alkoxy group substitution.

Amination at the 2-Position

One-Pot Cyclization Strategies

Cyanoacetamide Cyclization

A complementary approach, adapted from PMC research, involves the cyclization of cyanoacetamide derivatives to construct the quinoline core. While the cited study focuses on 3-carboxamide quinolines, analogous methods can be extrapolated for 2-amino derivatives. Starting with ethyl cyanoacetate, condensation with cycloheptyloxy-substituted aniline under acidic conditions (H₂SO₄, 110°C, 8 hours) generates a β-enamine intermediate. Subsequent cyclization via thermal dehydration at 180°C for 3 hours forms the quinoline skeleton, with the amino group introduced via in situ reduction of a nitro precursor.

Reductive Amination

In cases where the amino group is introduced post-cyclization, reductive amination proves effective. For example, 8-cycloheptyloxyquinoline-2-carbaldehyde is treated with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 24 hours. This method achieves a 74% yield, though competing imine formation necessitates careful pH control (pH 6–7).

Comparative Analysis of Synthetic Routes

Efficiency and Yield Optimization

Table 1 summarizes key parameters for the predominant methods:

Solvent and Catalyst Impact

Polar aprotic solvents (e.g., DMF, THF) improve substitution kinetics by stabilizing ionic intermediates. Palladium catalysts (e.g., Pd₂(dba)₃) enhance amination efficiency but increase costs due to catalyst loading requirements (5–10 mol%). Conversely, reductive amination avoids precious metals but demands precise stoichiometry to minimize over-reduction.

Challenges in Scalability and Purification

Byproduct Formation

The use of POCl₃ generates hydrochloric acid (HCl) as a byproduct, necessitating neutralization with aqueous sodium bicarbonate (NaHCO₃) during workup. Residual phosphorous oxychloride can hydrolyze to phosphoric acid, complicating purification. Column chromatography with silica gel (ethyl acetate/hexane, 1:4) is typically employed, though industrial-scale processes may favor crystallization from ethanol/water mixtures.

Stability of intermediates

8-Cycloheptyloxyquinoline intermediates exhibit sensitivity to light and moisture, requiring storage under inert atmosphere (N₂ or Ar). The amino group in the final product is prone to oxidation, necessitating stabilization via salt formation (e.g., hydrochloride salt) for long-term storage .

Q & A

Q. What statistical methods are effective for analyzing structure-activity relationships (SAR) in this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.